1-(2,2-Difluoroethoxy)-2-iodocyclooctane
Description
Properties
Molecular Formula |
C10H17F2IO |
|---|---|
Molecular Weight |
318.14 g/mol |
IUPAC Name |
1-(2,2-difluoroethoxy)-2-iodocyclooctane |
InChI |
InChI=1S/C10H17F2IO/c11-10(12)7-14-9-6-4-2-1-3-5-8(9)13/h8-10H,1-7H2 |
InChI Key |
AOXMWEXSEGGQQI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(C(CC1)OCC(F)F)I |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy
The synthesis of 1-(2,2-Difluoroethoxy)-2-iodocyclooctane typically involves two key transformations:
- Introduction of the 2,2-difluoroethoxy substituent onto the cyclooctane ring.
- Selective iodination at the 2-position of the cyclooctane ring.
Due to the complexity of incorporating fluorinated ether groups and halogen atoms on medium-sized rings like cyclooctane, the synthetic route requires careful selection of reagents, solvents, and conditions to achieve high regioselectivity and yield.
Stepwise Preparation Approach
Synthesis of 2,2-Difluoroethoxy Substituted Cyclooctane Intermediate
- The 2,2-difluoroethoxy group is generally introduced via nucleophilic substitution reactions involving 2,2-difluoroethanol as the nucleophile.
- An appropriate leaving group on the cyclooctane ring (e.g., a halide or sulfonate ester) is displaced by 2,2-difluoroethanol under basic conditions.
- Organic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are preferred for their ability to solubilize both reactants and facilitate nucleophilic attack.
- Alkali bases like potassium carbonate or sodium hydride are employed to deprotonate 2,2-difluoroethanol, enhancing its nucleophilicity.
Iodination of the Cyclooctane Ring
- The iodination at the 2-position can be achieved via electrophilic substitution using iodine sources such as iodine monochloride (ICl) or N-iodosuccinimide (NIS).
- Alternatively, halogen exchange reactions starting from a brominated or chlorinated cyclooctane intermediate may be used to introduce iodine selectively.
- Reaction conditions typically involve mild heating (15–60 °C) and may require a catalyst or activator to promote regioselectivity.
Detailed Research Outcomes and Data
Reaction Conditions and Yields
Although direct literature specifically on this compound is limited, related fluorinated cyclooctane derivatives and difluoroethoxy-substituted aromatic compounds provide insights into effective preparation methods.
Summary and Recommendations for Synthesis
- The preparation of this compound is best approached via a two-step sequence: first installing the difluoroethoxy substituent through nucleophilic substitution, followed by selective iodination.
- Polar aprotic solvents such as DMF or DMSO and moderate heating facilitate efficient substitution.
- Iodination should be conducted under controlled temperature to avoid over-substitution or ring degradation.
- The overall yield can be optimized by careful control of reagent equivalents, reaction time, and purification methods.
Chemical Reactions Analysis
1-(2,2-Difluoroethoxy)-2-iodocyclooctane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding alcohols or ketones, and reduction to remove the iodine atom.
Cross-Coupling Reactions: The iodine atom makes the compound a suitable candidate for Suzuki-Miyaura cross-coupling reactions, which are commonly used to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, bases like sodium carbonate, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2,2-Difluoroethoxy)-2-iodocyclooctane has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Material Science: It can be used in the synthesis of novel materials with unique properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of 1-(2,2-Difluoroethoxy)-2-iodocyclooctane involves its ability to participate in various chemical reactions due to the presence of the iodine atom and the difluoroethoxy group. These functional groups make the compound reactive towards nucleophiles and suitable for cross-coupling reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Comparison with Similar Compounds
Structural Analogs with Difluoroethoxy Groups
5-Bromo-2-(2,2-difluoroethoxy)pyrimidine (CAS 1557875-06-5)
- Structure : A pyrimidine ring substituted with bromine at position 5 and a 2,2-difluoroethoxy group at position 2.
- Key Differences :
- Implications : The difluoroethoxy group’s electron-withdrawing effect likely enhances electrophilic substitution on the pyrimidine ring, whereas in the cyclooctane derivative, it may polarize the adjacent C–I bond, facilitating nucleophilic substitution .
1-[2-(2-Iodoethoxy)ethoxy]-2-methoxyethane (CAS 62999-96-6)
- Structure : A linear ether chain with iodine at the terminal ethoxy group.
- Key Differences :
- Implications : The linear structure may exhibit faster reaction kinetics in substitution reactions due to reduced steric hindrance compared to the bulky cyclooctane ring .
Halogenated Ethylene and Ethane Derivatives
1,1-Difluoro-2-iodoethylene (C₂HF₂I)
- Structure : A simple ethylene derivative with iodine and two fluorine atoms.
- Key Differences :
- Implications : The iodine in 1,1-difluoro-2-iodoethylene is more accessible for elimination or addition reactions, while in the cyclooctane derivative, steric shielding by the ring may slow such processes .
2-Chloro-1-cyclopentyl-1,1-difluoroethane ()
- Structure : A cyclopentane adduct with chloro and difluoro substituents.
- Key Differences :
- Smaller cyclopentane ring increases ring strain compared to cyclooctane.
- Chlorine vs. iodine: Chlorine’s lower polarizability may reduce nucleophilic substitution rates.
- Implications : The cyclopentane derivative’s higher strain could enhance reactivity in ring-opening reactions, whereas the cyclooctane’s relative stability may favor substitution over ring modifications .
Physicochemical Properties (Inferred)
Biological Activity
1-(2,2-Difluoroethoxy)-2-iodocyclooctane is a compound of interest due to its potential biological activities. Understanding its interactions at the molecular level, as well as its pharmacological properties, is crucial for evaluating its therapeutic applications. This article reviews the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.
This compound is characterized by the presence of a difluoroethoxy group and an iodine atom attached to a cyclooctane ring. Its unique structure may influence its biological activity and interaction with various biological targets.
Biological Activity Overview
The biological activity of this compound has been investigated in several studies, focusing on antiviral properties and potential mechanisms of action.
Case Studies
Several case studies highlight the biological effects of related compounds:
- Study on Fluorinated Nucleosides : A study evaluated the antiviral activity of fluorinated nucleosides against HSV. The results demonstrated that structural modifications can enhance antiviral potency. Similar modifications in this compound might yield comparable results .
- Toxicological Assessments : Toxicity studies indicate that compounds containing iodine and difluoro groups can exhibit harmful effects if ingested or absorbed through the skin. Safety profiles must be established to evaluate therapeutic viability .
The mechanisms by which this compound may exert its biological effects could involve:
- Inhibition of Viral Replication : Similar compounds have been shown to interfere with viral DNA synthesis by inhibiting viral enzymes.
- Cellular Uptake and Distribution : Understanding how this compound is absorbed and distributed in biological systems is essential for assessing its pharmacokinetics.
Data Table: Biological Activity Summary
Q & A
Q. What are the optimal synthetic routes for 1-(2,2-Difluoroethoxy)-2-iodocyclooctane?
The synthesis typically involves introducing the difluoroethoxy and iodine groups onto a cyclooctane backbone. Key steps include:
- Reagents : Use difluoroethanol for the difluoroethoxy group and iodinating agents (e.g., iodine monochloride or N-iodosuccinimide) for iodine incorporation .
- Reaction Conditions : Optimize temperature (e.g., 60–80°C), solvent polarity (e.g., dichloromethane or THF), and reaction time (12–24 hours) to maximize yield and purity .
- Purification : Column chromatography with silica gel and gradient elution (hexane/ethyl acetate) is recommended to isolate the product.
Q. How does the cyclooctane ring size influence steric interactions and reactivity?
The eight-membered cyclooctane ring introduces unique steric strain compared to smaller rings (e.g., cycloheptane in analogous compounds). This strain affects:
- Conformational Flexibility : Chair and boat conformations are less stable, leading to increased reactivity at the iodine and difluoroethoxy sites .
- Substitution Reactions : Larger rings may slow down nucleophilic substitution due to steric hindrance, requiring elevated temperatures or polar aprotic solvents (e.g., DMF) .
Q. What spectroscopic techniques are recommended for characterizing this compound?
- NMR : NMR to confirm difluoroethoxy group integrity ( to ppm) and NMR for cyclooctane protons ( ppm) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (calculated ~352.08 g/mol) and isotopic patterns for iodine () .
- IR Spectroscopy : Peaks at 1100–1250 cm (C–F stretching) and 500–600 cm (C–I stretching) .
Advanced Research Questions
Q. What computational methods predict stereochemical outcomes in iodine-mediated reactions?
- DFT Calculations : Use Gaussian or ORCA to model transition states during nucleophilic substitution (e.g., SN2 mechanisms). Focus on iodine’s leaving group ability and steric effects from the cyclooctane ring .
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., THF vs. DMSO) on reaction pathways to explain regioselectivity .
- Docking Studies : If targeting biological applications, assess binding affinity to enzymes using AutoDock Vina, leveraging fluorine’s electronegativity for polar interactions .
Q. How can contradictory data on reaction yields be resolved during synthesis?
- Parameter Screening : Systematically vary solvents, temperatures, and catalysts (e.g., phase-transfer catalysts for biphasic reactions) using Design of Experiments (DoE) .
- Byproduct Analysis : Employ LC-MS or GC-MS to identify side products (e.g., elimination products from β-hydrogen abstraction) and adjust reaction conditions accordingly .
- Kinetic Studies : Use in-situ IR or Raman spectroscopy to monitor reaction progress and identify rate-limiting steps .
Q. What strategies mitigate iodine’s instability during storage or reactions?
- Inert Atmosphere : Conduct reactions under nitrogen/argon to prevent iodine oxidation.
- Light-Sensitive Handling : Store the compound in amber vials to avoid photodecomposition of the C–I bond .
- Stabilizers : Add radical scavengers (e.g., BHT) to suppress iodine-mediated radical pathways in prolonged reactions .
Q. How does the difluoroethoxy group influence biological activity compared to non-fluorinated analogs?
- Metabolic Stability : Fluorine’s electronegativity reduces oxidative metabolism, enhancing half-life in biological systems .
- Binding Affinity : The difluoroethoxy group participates in hydrogen bonding with target proteins (e.g., kinases), as shown in SAR studies of related compounds .
- Toxicity Profiling : Compare cytotoxicity (via MTT assays) against non-fluorinated analogs to assess fluorine’s impact on selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
